molecular formula C5H13O2P B14499786 Propyl dimethylphosphinate CAS No. 65339-18-6

Propyl dimethylphosphinate

Cat. No.: B14499786
CAS No.: 65339-18-6
M. Wt: 136.13 g/mol
InChI Key: FADVPDGMBXTDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl dimethylphosphinate is a chemical compound of interest in scientific research. A comprehensive description of its physical and chemical properties, specific research applications, and mechanism of action is not currently available in the searched sources and requires establishment from technical literature and experimental data. Researchers are advised to consult specialized chemical databases, scientific journals, and analytical data (including NMR, MS, and HPLC) to determine the compound's exact characteristics and potential uses. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65339-18-6

Molecular Formula

C5H13O2P

Molecular Weight

136.13 g/mol

IUPAC Name

1-dimethylphosphoryloxypropane

InChI

InChI=1S/C5H13O2P/c1-4-5-7-8(2,3)6/h4-5H2,1-3H3

InChI Key

FADVPDGMBXTDDD-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)C

Origin of Product

United States

Synthetic Methodologies for Propyl Dimethylphosphinate

Established Synthetic Routes to Alkyl Dialkylphosphinates

The synthesis of alkyl dialkylphosphinates, such as propyl dimethylphosphinate, has traditionally been achieved through several reliable methods. These approaches, primarily esterification and the Arbuzov reaction, form the bedrock of phosphinate synthesis.

Esterification Approaches

Esterification represents a fundamental method for the synthesis of phosphinate esters. This typically involves the reaction of a phosphinic acid or its corresponding chloride with an alcohol. The direct esterification of phosphinic acids with alcohols can be challenging and often requires forcing conditions or the use of activating agents due to the lower reactivity of the phosphinic acid. semanticscholar.org

Another approach to esterification involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which are commonly employed in peptide synthesis. dtic.miluniurb.it These reagents activate the phosphinic acid, facilitating its reaction with the alcohol.

Table 1: Representative Esterification Reaction for an Alkyl Dimethylphosphinate

Reactant 1 Reactant 2 Base Solvent Temperature Product
Dimethylphosphinic chloride Isobutyl alcohol Triethylamine (B128534) Diethyl ether 0-5 °C, then RT Isobutyl dimethylphosphinate

Data derived from a procedure for a structural analogue. dfo.no

Arbuzov-Type Reactions in Phosphinate Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of organophosphorus compounds, including phosphinates. thieme-connect.comwikipedia.org The reaction, in its classical form, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. thieme-connect.comwikipedia.orgresearchgate.netorganic-chemistry.orgucla.edujk-sci.com For the synthesis of phosphinates, a phosphonite ester (a dialkyl alkylphosphonite) is used as the starting material.

To synthesize this compound via this route, one would theoretically react a methyl dimethylphosphinite with a propyl halide (e.g., propyl iodide or propyl bromide). The reaction proceeds through a phosphonium (B103445) intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphinate product. thieme-connect.comwikipedia.org The reactivity of the alkyl halide is typically in the order of R-I > R-Br > R-Cl. jk-sci.com While this is a well-established reaction, specific experimental conditions and yields for the synthesis of this compound via this method are not detailed in the surveyed literature. The reaction generally requires elevated temperatures to proceed efficiently. thieme-connect.com

Novel and Emerging Synthetic Strategies for this compound Analogues

Recent advances in synthetic chemistry have introduced new methodologies that offer advantages such as improved efficiency, milder reaction conditions, and access to a broader range of molecular diversity. These strategies are being applied to the synthesis of phosphinates and their analogues.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and increased yields. nih.gov This technology has been applied to the synthesis of various organophosphorus compounds. mdpi.com

A notable example that demonstrates the potential for synthesizing propyl-substituted dimethylphosphinates involves a microwave-catalyzed reaction of N-(2,3-epoxypropyl)phthalimide with H-dimethylphosphonate. This reaction, conducted for four minutes under microwave irradiation, proceeds via a free radical mechanism and yields several products, including 2-(N-phthalimido-propyl) dimethylphosphinates. mdpi.org This indicates that microwave energy can facilitate the formation of the propyl-dimethylphosphinate structure, suggesting its applicability for the direct synthesis of this compound under different radical conditions.

Table 2: Microwave-Assisted Synthesis of a this compound Analogue

Reactants Conditions Duration Product Type
N-(2,3-epoxypropyl)phthalimide, H-dimethylphosphonate Microwave irradiation 4 minutes 2-(N-phthalimido-propyl) dimethylphosphinate

This reaction yields a complex mixture of products. mdpi.org

Radical-Mediated Phosphinate Formation

Radical reactions offer an alternative pathway to the formation of P-C bonds. The addition of P-H bonds across unsaturated systems, such as alkenes, is a key strategy. For the synthesis of this compound, this could conceptually involve the radical addition of dimethylphosphine (B1204785) oxide to propene. This type of reaction is typically initiated by radical initiators like AIBN or by UV irradiation. thieme-connect.de

The aforementioned microwave-catalyzed reaction between N-(2,3-epoxypropyl)phthalimide and H-dimethylphosphonate also proceeds through radical intermediates, leading to the formation of 2-(N-phthalimido-propyl) dimethylphosphinates. mdpi.org The mechanism involves the formation of various phosphoryl radical intermediates which then add to N-(2-propenyl)phthalimide, an intermediate formed from the deoxygenation of the starting epoxide. mdpi.org This highlights the feasibility of forming the propyl-phosphinate linkage through radical-mediated pathways.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netbeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not described in the available literature, the general principles of MCRs in organophosphorus chemistry suggest potential pathways. researchgate.netbeilstein-journals.org

For instance, the Kabachnik-Fields reaction is a well-known MCR for the synthesis of α-aminophosphonates. researchgate.net Analogous reactions could potentially be designed to incorporate a propyl group and a dimethylphosphinate moiety into a final product in a single synthetic operation. The development of new MCRs is an active area of research, and it is conceivable that a future MCR could provide a direct and efficient route to this compound or its complex analogues. acs.orgmdpi.comnih.gov

One-Step Synthesis of Phosphinate Structures

One-step synthetic routes are highly valued for their efficiency, reduced waste, and operational simplicity. For phosphinate structures, several methods enable direct C-P bond formation in a single operational step.

A primary method for the synthesis of phosphinates is the Michaelis-Arbuzov reaction . While classically used for phosphonates, this reaction can be adapted for phosphinates. A one-step synthesis of asymmetrically substituted s-triazine phosphonates has been reported using a Michaelis–Arbuzov reaction between cyanuric chloride and various trialkyl phosphites. nih.govresearchgate.net This demonstrates the principle of forming C-P bonds in a single, thermally driven step without the need for a separate catalyst. To synthesize this compound, a related approach would involve the reaction of a methylphosphonous acid di-ester with propyl iodide.

Another significant one-step approach involves the palladium-catalyzed hydrophosphinylation of alkenes. This method allows for the direct addition of an H-phosphinate across a double bond. For instance, the reaction of dimethylphosphine oxide with propene in the presence of a palladium catalyst would theoretically yield this compound directly. This approach circumvents the harsher conditions sometimes associated with traditional methods. organic-chemistry.org

A further strategy involves the reaction of Grignard reagents with chlorophosphites. An extremely simple and general synthetic route to H-phosphinates has been developed from commercially available Grignard reagents and P(OR)₃ or ClP(OR)₂. organic-chemistry.org This can be considered a one-pot, if not strictly one-step, method for creating a diverse range of phosphinates.

The following table summarizes representative one-step approaches applicable to phosphinate synthesis.

Reaction Type Reactants Conditions Key Advantages Reference
Michaelis-ArbuzovMethylphosphonite ester, Propyl halideHeatCatalyst-free, high atom economy nih.gov
Pd-catalyzed HydrophosphinylationDimethylphosphine oxide, PropenePalladium catalyst, neutral conditionsMild conditions, high functional group tolerance organic-chemistry.org
Aryne-mediated P-ArylationAryne precursor, H-phosphinateMild conditionsAvoids transition-metal catalysts, mild organic-chemistry.org

Stereoselective Synthesis of this compound and Related Chiral Phosphinates

The synthesis of chiral phosphinates, where the phosphorus atom is a stereocenter, is of paramount importance for applications in asymmetric catalysis, where they serve as P-chiral ligands. Achieving high enantioselectivity is a significant synthetic challenge.

One of the foundational methods for creating P-chiral compounds involves the use of chiral auxiliaries . Mislow and coworkers demonstrated that reacting unsymmetrical menthyl phosphinates with Grignard reagents proceeds with an inversion of configuration at the phosphorus center, yielding optically pure phosphine (B1218219) oxides. chalmers.se This principle can be applied to the synthesis of chiral phosphinates by using a chiral alcohol (like menthol) to form a diastereomeric mixture of phosphinates, which can be separated and then reacted with an organometallic reagent to displace the chiral auxiliary.

Catalytic asymmetric synthesis represents a more modern and efficient approach. This involves using a chiral catalyst to control the stereochemical outcome of the reaction.

Asymmetric Hydrophosphinylation : The addition of H-phosphinates to prochiral alkenes or imines can be rendered enantioselective by using chiral metal complexes (e.g., based on palladium, rhodium, or copper) or organocatalysts. mdpi.comcore.ac.uk For example, the hydrophosphinylation of an imine using a chiral guanidine (B92328) catalyst has been shown to produce α-amino-C-phosphinates with high enantiomeric excess. core.ac.uk

Enantioselective Halogenation : A recently developed method involves the enantioselective halogenation of prochiral bis(2-hydroxyaryl)aryl phosphine oxides using a chiral bifunctional selenide (B1212193) catalyst. This creates P-chirogenic compounds with excellent enantioselectivity, which can then be converted to other chiral phosphinates. chinesechemsoc.org

Kinetic resolution, either enzymatic or chemical, is another strategy to obtain enantiomerically enriched phosphinates from a racemic mixture. mdpi.com

The table below outlines key strategies for stereoselective phosphinate synthesis.

Strategy Methodology Example Catalyst/Auxiliary Typical Enantiomeric Excess (e.e.) Reference
Chiral AuxiliaryNucleophilic substitution on diastereomerically pure phosphinates(-)-Menthol>95% (after separation) chalmers.se
Asymmetric CatalysisHydrophosphinylation of aldiminesChiral Guanidinium Salts73-97% core.ac.uk
Asymmetric CatalysisEnantioselective Aromatic HalogenationChiral Bifunctional SelenideUp to 99% chinesechemsoc.org
Intermediate-BasedUse of P-chiral phosphine-borane intermediates(-)-Ephedrine derivedHigh to excellent jst.go.jpnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net These principles are increasingly being applied to the synthesis of organophosphorus compounds like this compound.

Prevention of Waste : The most effective green chemistry principle is to prevent waste generation rather than treating it after it has been created. researchgate.net One-step syntheses and catalytic reactions, which have high atom economy, are central to this goal. For example, catalytic hydrophosphinylation incorporates all atoms of the reactants into the final product, generating minimal waste.

Use of Safer Solvents and Reaction Conditions : A major source of waste in chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Research focuses on replacing hazardous solvents with greener alternatives.

Water : Using water as a solvent is highly desirable as it is non-toxic, non-flammable, and abundant. mdpi.com While many organic reagents have poor water solubility, techniques like using co-solvents or phase-transfer catalysts can overcome this limitation.

Solvent-Free Reactions : Performing reactions under neat or solvent-free conditions, often aided by mechanochemical grinding or microwave irradiation, can eliminate solvent waste entirely. mdpi.commdpi.org

Catalysis over Stoichiometric Reagents : Catalytic reactions are inherently greener than stoichiometric ones because they reduce the amount of waste generated. researchgate.net The use of transition-metal catalysts for C-P bond formation is more atom-economical than classical methods that may use stoichiometric activating agents and produce significant salt byproducts. organic-chemistry.org

Designing for Energy Efficiency : Synthetic methods should be designed to minimize energy consumption. Reactions that can be conducted at ambient temperature and pressure are preferred over those requiring significant heating or cooling. researchgate.net Microwave-assisted synthesis can sometimes dramatically reduce reaction times and energy input compared to conventional heating. mdpi.org

The following table highlights the application of green chemistry principles to phosphinate synthesis.

Green Chemistry Principle Application in Phosphinate Synthesis Example Reference
Waste Prevention High atom economy reactions like catalytic additions.Pd-catalyzed hydrophosphinylation of alkenes. organic-chemistry.org
Safer Solvents Replacement of chlorinated solvents with water or bio-based solvents.Use of water as a co-solvent in the final steps of API synthesis. mdpi.com
Energy Efficiency Use of microwave irradiation to reduce reaction times.Microwave-catalyzed reaction of H-dimethylphosphonate. mdpi.org
Catalysis Use of small amounts of catalyst instead of stoichiometric reagents.Asymmetric synthesis using chiral organocatalysts. mdpi.comcore.ac.uk

Reaction Mechanisms Involving Propyl Dimethylphosphinate

Hydrolytic Mechanisms of Phosphinate Esters

The hydrolysis of phosphinate esters, including propyl dimethylphosphinate, is a fundamental reaction that leads to the formation of phosphinic acids. nih.gov This process can be catalyzed by either acids or bases and involves the cleavage of the P-O bond. nih.govmdpi.com

Acid-Catalyzed Hydrolysis Pathways (A2 and Arel Mechanisms)

Under acidic conditions, the hydrolysis of phosphinate esters can proceed through different mechanistic pathways, primarily the A2 and A1 mechanisms.

The A2 mechanism is a bimolecular pathway that is commonly observed for the hydrolysis of methyl dialkylphosphinates. cdnsciencepub.com This mechanism is characterized by a bell-shaped pH-rate profile and specific values for Bunnett-Olsen and Yates-McClelland parameters, as well as negative entropies of activation. cdnsciencepub.com The reaction involves the protonation of the ester followed by a nucleophilic attack of a water molecule. nih.gov

The Arel1 mechanism , a unimolecular pathway, is suggested for the hydrolysis of benzyl (B1604629) dialkylphosphinates. cdnsciencepub.com This mechanism is supported by pH-rate profiles and less negative to slightly positive entropies of activation. cdnsciencepub.com It involves the rate-determining formation of a carbocation intermediate.

The choice between these pathways is influenced by the nature of the alkyl or aryl group attached to the oxygen atom. For instance, studies on methyl and benzyl dialkylphosphinates have shown that the former favors the A2 mechanism, while the latter proceeds via the Arel1 pathway. cdnsciencepub.com

Table 1: Mechanistic Indicators for Acid-Catalyzed Hydrolysis of Dialkylphosphinates

Parameter Methyl Esters (A2 Mechanism) Benzyl Esters (Arel1 Mechanism)
Bunnett-Olsen (φ) 0.91 to 1.28 -0.12 to -0.29
Bunnett (w) 2.28 to 3.52 -
Bunnett (w*) -0.94 to +0.17 -
Yates-McClelland (r) 0.61 to 2.6 -
Entropies of Activation (ΔS‡) -18 to -24 eu -4 to -7 eu

Data sourced from studies on methyl and benzyl dialkylphosphinates. cdnsciencepub.com

Nucleophilic Attack Pathways at the Phosphorus Center

The central event in the hydrolysis of phosphinate esters is a nucleophilic attack on the electrophilic phosphorus atom of the P=O group. mdpi.comatamanchemicals.com This attack can proceed through two main pathways: a concerted mechanism or a stepwise mechanism.

In a concerted mechanism (SN2-like) , bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.orgnih.gov This is a common pathway for nucleophilic substitution at the phosphorus center. sapub.org

A stepwise mechanism involves the formation of a pentacoordinate intermediate, which is typically a trigonal bipyramidal structure. sapub.orgfrontiersin.org The formation or decomposition of this intermediate can be the rate-limiting step. frontiersin.org

The direction and rate of the nucleophilic attack are influenced by several factors, including the nature of the nucleophile, the leaving group, and the steric hindrance around the phosphorus center. sapub.orgdtic.mil For example, with larger nucleophiles like aniline, steric hindrance can be a decisive factor in determining the reaction pathway. sapub.org

Phosphorylation Reaction Mechanisms

Phosphorylation reactions involving phosphinate derivatives are crucial for the synthesis of various organophosphorus compounds and modified polymers.

Mechanisms of H-Phosphonate Reactivity

H-phosphonates, which are tautomers of phosphonous acids, are key intermediates in phosphorylation reactions. researchgate.net Their reactivity stems from the presence of a P-H bond, which can be activated for subsequent reactions. mdpi.org The mechanism of the H-phosphonate coupling step, particularly in oligonucleotide synthesis, has been studied extensively. It is proposed to involve the formation of a reactive intermediate, such as a mixed phosphonic-carboxylic anhydride, which then reacts with a nucleophile. rsc.org The presence of a nucleophilic catalyst, like pyridine, can facilitate the reaction by forming a more reactive pyridinium (B92312) adduct. rsc.orgresearchgate.net

The oxidative coupling of H-phosphonates involves two main steps: oxidation of the P-H bond to form a halophosphate, followed by nucleophilic displacement of the halide by an alcohol or amine. diva-portal.org

Phosphoryl Transfer Mechanisms in Model Systems

Phosphoryl transfer is a fundamental process in chemistry and biology. frontiersin.organnualreviews.orgresearchgate.net In model systems using phosphinate esters, the mechanism of phosphoryl transfer can be either associative or dissociative.

Associative (AN + DN) pathway: This is a stepwise mechanism that proceeds through a pentacoordinate intermediate. frontiersin.org

Concerted (ANDN) SN2-like pathway: This is a one-step mechanism with a single transition state where bond-making and bond-breaking are simultaneous. frontiersin.org

Dissociative (DN + AN) pathway: This mechanism involves the rate-limiting formation of a metaphosphate-like intermediate, which is less common for phosphinates compared to phosphate (B84403) monoesters. nih.govfrontiersin.org

The specific pathway is influenced by factors such as the nature of the substrate, the nucleophile, and the solvent. frontiersin.org For instance, the hydrolysis of simple phosphate triesters can involve phosphorane intermediates. acs.org

Formation of Phosphonic Acid Groups from Phosphorylated Polymers

Phosphonic acid groups can be introduced onto polymer backbones through the phosphorylation of existing polymers, followed by hydrolysis. google.comnih.gov One common method involves the polymerization of monomers containing protected phosphonate (B1237965) groups, such as dimethyl phosphonate esters. rsc.orgresearchgate.net The subsequent deprotection, often through hydrolysis with agents like trimethylsilyl (B98337) bromide followed by methanol, yields the desired phosphonic acid functionalities. rsc.org This process is advantageous for creating materials with specific properties, such as flame retardancy or for modifying inorganic oxide surfaces. google.comresearchgate.net

The Arbuzov and Pudovik reactions are also versatile methods for forming carbon-phosphorus bonds, which are precursors to polymer-supported phosphonic acids. nih.gov

Free Radical Processes in Phosphinate Chemistry

Free radical reactions are a significant aspect of phosphinate chemistry, often initiated by radical initiators or photochemical methods. nih.govorganic-chemistry.orgsioc-journal.cn These reactions provide a pathway for the formation of phosphorus-carbon bonds, which is a key step in the synthesis of various organophosphorus compounds. nih.govnih.gov

The addition of phosphinates to unsaturated compounds like alkenes and alkynes is a well-documented free-radical process. nih.govorganic-chemistry.org For instance, ethyl phosphinate has been shown to add to various unsaturated substrates under thermal conditions using AIBN (azobisisobutyronitrile) as a radical initiator, resulting in H-phosphinates in good yields. organic-chemistry.org These reactions are notable for their tolerance of various functional groups, including epoxides. organic-chemistry.org The general mechanism involves the generation of a phosphinoyl radical, which then adds to the double or triple bond of the unsaturated hydrocarbon. nih.gov

The following table summarizes the AIBN-initiated radical addition of ethyl phosphinate to various unsaturated compounds:

Unsaturated SubstrateProductYield (%)
1-OcteneEthyl octyl-H-phosphinate75
CyclohexeneEthyl cyclohexyl-H-phosphinate80
1-OctyneEthyl oct-1-enyl-H-phosphinate (trans)70
N-Boc-allylamineEthyl (3-(N-Boc-amino)propyl)-H-phosphinate65
Glycidyl methacrylateEthyl (2-(methoxycarbonyl)allyl)-H-phosphinate60

This data is based on findings from AIBN-initiated radical reactions of ethyl phosphinate. organic-chemistry.org

Microwave-assisted reactions have also been shown to promote free radical processes in phosphinate chemistry. For example, the reaction of H-dimethylphosphonate with N-(2,3-epoxypropyl)phthalimide under microwave irradiation yields a variety of products through free radical pathways. mdpi.orgtandfonline.com

Mechanistic Studies of Carbon-Phosphorus Bond Formation

The formation of carbon-phosphorus (C-P) bonds is a fundamental process in organophosphorus chemistry, and several mechanistic pathways have been explored. d-nb.inforesearchgate.net

One of the most classic methods for forming C-P bonds is the Michaelis-Arbuzov reaction. wikipedia.org This reaction involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide to form a pentavalent phosphorus species. wikipedia.org Specifically, phosphonites react to form phosphinates. wikipedia.org The reaction is initiated by an SN2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent dealkylation step, also an SN2 reaction, yields the final phosphinate. wikipedia.org

More contemporary methods involve transition-metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org Palladium-catalyzed reactions, for instance, have been developed to couple aryl halides or triflates with various phosphorus-containing reagents, including phosphonites, to form C-P bonds. organic-chemistry.orgchinesechemsoc.org Mechanistic studies suggest these reactions often proceed through an oxidative addition-reductive elimination pathway. organic-chemistry.org

A radical-based approach to C-P bond formation has also been developed, providing an alternative to traditional nucleophilic substitution methods. chinesechemsoc.org Photocatalyzed reactions of alkyl halides with phosphonites can proceed via a free radical mechanism at room temperature. chinesechemsoc.org This process involves the generation of an alkyl radical which then adds to the phosphonite, leading to a phosphoranyl radical intermediate. chinesechemsoc.org

Rearrangement Reactions in this compound Systems

Rearrangement reactions in organophosphorus chemistry often involve the migration of a group from one atom to another within the same molecule, leading to a structural isomer. wiley-vch.de A key example is the phospha-Brook rearrangement, which has been utilized in the functionalization of trifluoromethyl ketones via difluoroenol phosphinates. rsc.org This rearrangement involves the migration of a phosphorus group and is central to transformations that can selectively produce difluoromethyl ketones, monofluoromethyl ketones, and methyl ketones. rsc.org

Another significant rearrangement is the P(III)→P(V) rearrangement. This process is a key strategy in synthesizing pentavalent organophosphorus compounds from trivalent precursors. sioc-journal.cn The classic Michaelis-Arbuzov reaction is a prime example of this type of rearrangement. sioc-journal.cn A related process involves the reaction of electrophilic phosphine (B1218219) chlorides with hydroxyl-containing compounds. sioc-journal.cn This reaction proceeds through an in situ generated intermediate which then undergoes cleavage of an A-O bond and formation of an A-P bond to yield a pentavalent phosphorus compound. sioc-journal.cn The driving force for these rearrangements is the high oxophilicity of phosphorus. sioc-journal.cn

Reaction Pathways with Oxiranes and Related Cyclic Ethers

The ring-opening of cyclic ethers, such as oxiranes and tetrahydrofuran (B95107) (THF), by phosphorus compounds represents an important synthetic route. researchgate.net The reaction of phosphinates with oxiranes can be promoted under various conditions, including microwave catalysis. mdpi.orgtandfonline.com

Microwave-catalyzed reactions of H-dimethylphosphonate with N-(2,3-epoxypropyl)phthalimide have been shown to produce a complex mixture of products. mdpi.orgtandfonline.com These reactions proceed via free radical mechanisms and result in the formation of various phosphinates and other organophosphorus compounds. mdpi.orgtandfonline.com

The ring-opening of cyclic ethers like THF can also be achieved in the presence of phosphine halides and a magnesium halide promoter. researchgate.net This process is thought to occur via an SN2 mechanism, leading to the formation of haloalkyl phosphinates as intermediates, which can then be hydrolyzed to H-phosphinate esters. researchgate.net

Palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates provides a stereoselective route to cyclic ethers like tetrahydrofurans and tetrahydropyrans. nih.gov

Theoretical and Computational Studies of Propyl Dimethylphosphinate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a primary method for studying phosphorus-based ligands, including phosphinates, due to its balance of computational cost and accuracy. iaea.org DFT calculations are frequently used to optimize the molecular geometry of propyl dimethylphosphinate, determining key structural parameters such as bond lengths, bond angles, and dihedral angles. Functionals like B3LYP are commonly employed for these calculations. iaea.orgrsc.org

Natural Bond Orbital (NBO) analysis, a common post-calculation procedure, reveals insights into the electronic charge distribution. iaea.org For phosphinates, these calculations show that the electron density in the phosphoryl group (P=O) is significantly polarized towards the highly electronegative oxygen atom. iaea.org This polarization is a key factor in the compound's reactivity and its ability to act as a ligand in coordination chemistry.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP)

ParameterAtoms InvolvedCalculated Value
Bond LengthP=O~1.49 Å
Bond LengthP-C (Methyl)~1.81 Å
Bond LengthP-O (Propoxy)~1.63 Å
Bond AngleO=P-C~115.2°
Bond AngleC-P-C~105.8°
Bond AngleO=P-O~117.5°

Note: The values in the table are representative and derived from typical results for similar phosphinate structures calculated at this level of theory.

Ab initio molecular orbital methods, which are based on first principles without empirical parameterization, provide a rigorous framework for studying organophosphorus compounds. rsc.orgcapes.gov.br Methods such as Hartree-Fock with basis sets like 3-21G(*) have been systematically applied to study the molecular structures of phosphinates and their interactions with other species. rsc.orgcapes.gov.br These calculations are crucial for determining the various possible binding sites for cations and comparing the energetics of different molecular orientations and structures. rsc.orgcapes.gov.br While computationally more demanding than DFT, ab initio methods are essential for benchmarking and for situations where electron correlation effects, not fully captured by all DFT functionals, are critical.

Molecular Dynamics Simulations and Conformational Analysis

The propyl group of this compound possesses conformational flexibility due to rotation around its C-C and C-O single bonds. Molecular dynamics (MD) simulations, often parameterized using force fields derived from quantum chemical calculations, can model the dynamic behavior of the molecule over time. These simulations provide insight into the accessible conformations and the energy barriers between them.

The primary focus of conformational analysis for the propyl chain is the dihedral angles. The most stable conformations are typically staggered, such as trans (anti) and gauche. DFT calculations can be used to determine the relative energies of these stable conformers. researchgate.net For the propyl chain, rotations around the C-C bonds lead to different spatial arrangements, with the all-trans conformer often being the lowest in energy. researchgate.net

Table 2: Representative Conformational Analysis of the Propyl Group

ConformerKey Dihedral Angle (O-C-C-C)Relative Energy (kcal/mol)
Trans (anti)~180°0.00
Gauche (+)~+60°~0.5 - 0.8
Gauche (-)~-60°~0.5 - 0.8

Note: The relative energies are typical for alkyl chains and represent the energy difference from the most stable conformer.

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, most importantly, transition states. This provides a mechanistic understanding of how phosphinates react.

A chemical reaction proceeds from reactants to products via a unique path of minimum energy, and the point of highest energy along this path is the transition state (TS). ucsb.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is a stationary point where all forces on the atoms are zero, but one of the vibrational modes has a negative (imaginary) frequency. ucsb.edu This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. ucsb.edu

For reactions involving phosphinates, such as hydrolysis or esterification, computational methods can locate the structure of the transition state and calculate its energy. rsc.orgmdpi.com The energy difference between the reactants and the transition state is the activation energy (often expressed as activation enthalpy, ΔH‡), which determines the reaction rate. rsc.org For example, in the direct esterification of a phosphinic acid, calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the activation enthalpy, providing an explanation for why certain reactions require specific conditions like microwave irradiation to proceed. rsc.org

Table 3: Calculated Energetics for a Model Phosphinate Reaction

ParameterDescriptionRepresentative Value (kJ/mol)
ΔH (Reaction Enthalpy)Overall energy change from reactants to products.Slightly Endothermic/Exothermic
ΔH‡ (Activation Enthalpy)Energy barrier from reactants to the transition state.High (>200)

Note: Values are based on data for related phosphinic acid esterification reactions. rsc.org

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction energetics and mechanisms. nih.govnih.gov Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the activation energy. researchgate.net Computational models account for these effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., the Polarized Continuum Model, PCM). nih.gov

For reactions of organophosphorus esters, changing from a polar solvent like water to a less polar one can significantly alter reaction rates and even the reaction mechanism. nih.govnih.gov Computational studies using implicit solvent models have shown that the calculated activation enthalpy for reactions like phosphinic acid esterification can be significantly different when solvent effects are included, leading to more realistic predictions that align better with experimental observations. rsc.org The desolvation of the ground state is often a significant contributor to the activation energy, an effect that can be modeled computationally. tandfonline.com

Table 4: Comparison of Calculated Activation Enthalpy (ΔH‡) in Gas Phase vs. Solution

PhaseComputational ModelEffect on Energetics
Gas PhaseNo solvent modelProvides a baseline energy barrier.
SolutionImplicit solvent model (e.g., PCM)Can significantly raise or lower the activation barrier depending on the polarity of the transition state relative to the reactants. rsc.org

Computational Spectroscopic Parameter Prediction

The theoretical prediction of spectroscopic parameters provides a powerful tool for the analysis and characterization of molecules such as this compound. Computational methods, particularly those rooted in quantum mechanics, allow for the calculation of various spectroscopic data, including nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and understanding the electronic structure and dynamics of the molecule.

A common approach for predicting ³¹P NMR chemical shifts involves the use of density functional theory (DFT). Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently employed. For instance, a robust strategy for predicting ³¹P NMR chemical shifts in organophosphorus compounds involves calculations at a level like GIAO-MPW1K/6-311++G(2d,2p) on geometries optimized with a method such as MPW1K/6-31G(d) uni-muenchen.de. To accurately model the behavior in solution, a dual solvation model that includes both explicit solvent molecules and a continuum solvation model (like the Polarizable Continuum Model, PCM) can be utilized uni-muenchen.de. For flexible molecules, it is also crucial to perform a conformational analysis and calculate the Boltzmann-averaged chemical shifts over the accessible conformations to obtain a reliable prediction uni-muenchen.de.

The following table illustrates hypothetical ³¹P NMR chemical shift predictions for this compound using different computational approaches.

Computational MethodBasis SetSolvation ModelPredicted ³¹P Chemical Shift (ppm)
GIAO-HF6-31G(d)Gas Phase52.8
GIAO-B3LYP6-311+G(2d,p)Gas Phase49.5
GIAO-MPW1K6-311++G(2d,2p)PCM (Chloroform)48.2
GIAO-MPW1K (Boltzmann Avg.)6-311++G(2d,2p)PCM (Chloroform)48.5

Similarly, the prediction of vibrational frequencies, which correspond to infrared (IR) and Raman spectral bands, can be achieved through quantum chemical calculations. These computations typically involve calculating the second derivatives of the energy with respect to the atomic coordinates. The vibrational frequencies of methylphosphonates, for example, have been calculated using the Gaussian 90 Program Package with basis sets such as 3-21G and 6-31G* scispace.com. The calculated frequencies are often scaled by empirical factors to better match experimental data scispace.com.

A hypothetical table of predicted vibrational frequencies for key functional groups in this compound is presented below.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹) (B3LYP/6-31G(d))Scaled Frequency (cm⁻¹)
P=O StretchPhosphinyl12851234
P-C Stretch (sym)P-CH₃750720
P-C Stretch (asym)P-CH₃790758
C-O StretchPropoxy10501008
CH₂ RockPropyl880845

These computational predictions of spectroscopic parameters serve as a critical complement to experimental studies, aiding in spectral assignment and providing insights into the molecular properties of this compound.

Development of Force Fields for Organophosphorus Compounds

Force fields are a cornerstone of molecular mechanics and molecular dynamics simulations, providing an empirical description of the potential energy of a system as a function of its atomic coordinates wikipedia.org. The development of accurate force fields for organophosphorus compounds, including this compound, is essential for simulating their behavior in complex environments such as solutions and biological systems.

The parameterization of a force field involves defining atom types, assigning partial charges, and determining parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions wikipedia.org. This process often relies on a combination of experimental data and quantum mechanical (QM) calculations.

For organophosphorus compounds, the development of force field parameters can be particularly challenging due to the diverse electronic nature of phosphorus. A general approach involves performing high-level ab initio or DFT calculations on model compounds that represent the chemical environment of the target molecule. For example, the development of GROMOS96 force field parameters for phosphoimidazole was based on ab initio quantum chemical calculations to derive the equilibrium geometry and force constants nih.gov.

The Generalized Amber Force Field (GAFF) is another commonly used force field that has been evaluated for its ability to model organophosphorus compounds nih.gov. Studies have shown that while GAFF can reasonably reproduce the liquid structures of some organophosphorus compounds, re-parameterization may be necessary to achieve high accuracy, particularly for those with bulky alkyl groups nih.gov. The validation of these force fields is often performed by comparing the results of force field-based molecular dynamics (FFMD) simulations with those from ab initio molecular dynamics (AIMD) simulations or experimental data nih.gov.

The functional form of a typical force field includes terms for bond stretching and angle bending, often modeled as harmonic potentials, and a function to describe torsional angles. Non-bonded interactions are typically represented by a Lennard-Jones potential for van der Waals forces and a Coulombic term for electrostatic interactions.

An illustrative table of force field parameters for key interactions in this compound is shown below. These parameters are hypothetical and would need to be derived from rigorous QM calculations and/or experimental data.

Interaction TypeAtoms InvolvedParameterValue
Bond StretchingP=OEquilibrium distance (Å)1.50
Force constant (kcal/mol/Ų)570
Angle BendingO=P-CEquilibrium angle (°)115.0
Force constant (kcal/mol/rad²)80
Dihedral TorsionC-P-O-CBarrier height (kcal/mol)1.5
Periodicity3
Non-bonded (LJ)PEpsilon (kcal/mol)0.20
Sigma (Å)3.5

The development of transferable and accurate force fields for organophosphorus compounds like this compound is an ongoing area of research, crucial for advancing our ability to simulate and understand the behavior of these important molecules.

Spectroscopic Characterization Techniques for Propyl Dimethylphosphinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides comprehensive information about the carbon-hydrogen framework and the phosphorus environment within the propyl dimethylphosphinate molecule. scirp.org Different NMR experiments, including ¹H, ¹³C, and ³¹P NMR, are routinely employed to confirm its structure. google.com

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is fundamental in identifying the various proton environments in this compound. The spectrum reveals distinct signals corresponding to the propyl and methyl groups, with their chemical shifts and coupling patterns providing crucial structural information. The integration of these signals offers a quantitative measure of the protons in each environment. hmdb.ca

For instance, the methyl protons directly attached to the phosphorus atom typically appear as a doublet due to coupling with the phosphorus nucleus. The propyl group exhibits more complex splitting patterns: the methylene (B1212753) group adjacent to the oxygen shows a triplet, the central methylene group a multiplet, and the terminal methyl group a triplet.

Table 1: Representative ¹H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
P-CH₃ ~1.4 d JP-H ≈ 13
O-CH₂- ~3.9 t JH-H ≈ 7
-CH₂-CH₂- ~1.7 m
-CH₃ ~0.9 t JH-H ≈ 7

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom. docbrown.info

The carbon atoms of the methyl groups attached to the phosphorus will appear as a doublet due to coupling with the phosphorus nucleus. The carbons of the propyl chain will also exhibit characteristic chemical shifts, with the carbon atom bonded to the oxygen atom being the most downfield. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm)
P-CH₃ ~17 (d, JP-C ≈ 95 Hz)
O-CH₂- ~67
-CH₂-CH₂- ~24
-CH₃ ~10

Note: These are predicted values and can differ in experimental data.

³¹P NMR Spectroscopic Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for the characterization of organophosphorus compounds like this compound. mdpi.com Since ³¹P has a natural abundance of 100% and a wide chemical shift range, it provides a clear and unambiguous signal for the phosphorus atom in the molecule. huji.ac.il

The ³¹P NMR spectrum of this compound typically shows a single signal, and its chemical shift is characteristic of a phosphinate ester. Proton-decoupled ³¹P NMR simplifies the spectrum to a singlet, while a proton-coupled spectrum would show a complex multiplet due to couplings with the protons on the adjacent methyl and propyl groups. huji.ac.il The chemical shift provides valuable information about the oxidation state and coordination environment of the phosphorus atom.

Advanced NMR Techniques for Mixture Analysis

In complex matrices, one-dimensional NMR spectra can suffer from signal overlap. nih.gov Advanced NMR techniques, such as two-dimensional (2D) correlation spectroscopy, are invaluable for the unambiguous assignment of signals and the structural elucidation of compounds in mixtures. ipb.pt

Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish correlations between protons and carbons, and between protons and phosphorus atoms, respectively. For instance, an ¹H-³¹P HMBC experiment would show correlations between the phosphorus atom and the protons on the methyl and propyl groups, confirming their connectivity. scirp.org These methods are particularly useful for identifying and characterizing this compound and related compounds in complex reaction mixtures or environmental samples. scirp.org

¹⁹F-NMR for Fluorinated Analogues

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a crucial analytical tool. nih.gov Fluorine-19 is a highly sensitive nucleus, and its NMR spectra provide distinct signals for each unique fluorine environment in a molecule. rsc.org This technique is instrumental in confirming the successful incorporation of fluorine atoms and in studying the electronic effects of fluorination on the molecule. rsc.org The chemical shifts and coupling constants (JF-P, JF-H, JF-C) in ¹⁹F NMR spectra offer detailed structural insights. rsc.org For example, in studies of fluorinated antimicrobial peptides, ¹⁹F NMR has been used to probe the location and interactions of fluorinated residues within membranes. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. mdpi.orgresearchgate.net When a sample of this compound is introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion produces a series of daughter ions, which provide valuable structural information. Common fragmentation pathways for phosphinates include cleavage of the P-O and P-C bonds, as well as rearrangements. Analysis of these fragment ions allows for the confirmation of the propyl and dimethylphosphinate moieties within the molecule.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion
136 [M]⁺ (Molecular Ion)
95 [(CH₃)₂P(O)OH]⁺
79 [(CH₃)₂PO]⁺
43 [C₃H₇]⁺

Note: The observed fragments can vary depending on the ionization method and energy.

Electron Impact (EI) Mass Spectrometry

Electron Impact (EI) mass spectrometry is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. wikipedia.org This process imparts significant energy to the molecule, leading to ionization and extensive fragmentation. wikipedia.org For volatile organic compounds like this compound, EI-MS is a powerful tool for structural elucidation because the fragmentation pattern serves as a molecular fingerprint. wikipedia.org

When analyzed by EI-MS, this compound is expected to show a molecular ion peak (M⁺), although its intensity may be low due to the high degree of fragmentation characteristic of this technique. libretexts.org The resulting mass spectrum would be dominated by fragment ions that provide structural information about the different parts of the molecule. The analysis is often coupled with Gas Chromatography (GC-EI-MS) for separation and identification from complex mixtures. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, making it suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. uvic.ca Unlike EI, ESI typically imparts very little excess energy to the molecule, resulting in minimal fragmentation. uvic.ca This is advantageous for determining the molecular weight of a compound with high accuracy. frontiersin.org

For this compound, ESI-MS analysis would likely show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Depending on the solvent and additives used, adduct ions such as the sodiated molecule, [M+Na]⁺, or potassiated molecule, [M+K]⁺, may also be observed. The technique's high sensitivity and selectivity make it a valuable tool for detecting trace amounts of the compound in various matrices. frontiersin.org ESI-MS can be used to study reaction intermediates in solution, providing mechanistic insights into catalytic processes involving organophosphorus compounds. uvic.ca

Fragmentation Pathway Analysis

The fragmentation of this compound in EI mass spectrometry provides significant structural information. nottingham.ac.ukmdpi-res.com The pathways are governed by the stability of the resulting ions and neutral fragments.

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers and esters. For the propyl group, this can lead to the loss of an ethyl radical (•C₂H₅) to form a fragment ion.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon of the propyl group can be transferred to the phosphoryl oxygen, followed by the elimination of a neutral propene molecule. This is a characteristic fragmentation for compounds with a sufficiently long alkyl chain and a carbonyl or phosphoryl group.

Cleavage of the P-O Bond: The bond between the phosphorus atom and the ester oxygen can cleave, leading to the formation of the dimethylphosphinyl cation, [(CH₃)₂PO]⁺.

Loss of Alkyl Groups from Phosphorus: The methyl groups attached to the phosphorus atom can be lost as methyl radicals.

A summary of expected major fragments in the EI mass spectrum is presented below.

m/z (Mass/Charge Ratio) Proposed Fragment Ion Plausible Origin
136[C₅H₁₃O₂P]⁺Molecular Ion (M⁺)
121[C₄H₁₀O₂P]⁺Loss of a methyl radical (•CH₃) from M⁺
94[(CH₃)₂POH]⁺•Product of McLafferty Rearrangement (Loss of C₃H₆)
77[(CH₃)₂PO]⁺Cleavage of the O-propyl bond

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify and characterize chemical compounds by measuring the absorption of infrared radiation by their molecular vibrations. frontiersin.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern method of IR spectroscopy where an interferometer is used to acquire a broad range of infrared frequencies simultaneously, resulting in high-speed and high-sensitivity measurements. redalyc.orgspectroscopyonline.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum provides a unique fingerprint, allowing for its identification and the characterization of its functional groups. researchgate.netnih.govrenishaw.com

The spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). docbrown.info The fingerprint region contains complex vibrations that are unique to the molecule as a whole. docbrown.info

Vibrational Mode Assignment

The specific absorption bands in the IR spectrum of this compound can be assigned to particular vibrational modes of its functional groups. These assignments are crucial for confirming the molecular structure.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2960-2870C-H Asymmetric & Symmetric Stretching (propyl, methyl)Strong
~1465C-H Bending (CH₂ scissors, CH₃ asymmetric)Medium
~1380C-H Bending (CH₃ symmetric umbrella)Medium
~1250-1150P=O StretchingVery Strong
~1050-1000P-O-C StretchingStrong
~950-850P-C Asymmetric StretchingStrong
~750-650P-C Symmetric StretchingMedium-Strong

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that complements IR spectroscopy. renishaw.com It relies on the inelastic scattering of monochromatic light, known as Raman scattering. renishaw.com While IR absorption requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. Therefore, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phosphinate core. nottingham.ac.uk The P=O stretch, while also strong in the IR, would be visible. The symmetric stretching of the two P-C bonds would be expected to produce a particularly strong and characteristic Raman band. nottingham.ac.uknih.gov Analysis of the propyl group's C-H stretching and bending modes would also be possible. spectroscopyonline.com By comparing the Raman and IR spectra, a more complete picture of the vibrational properties of the molecule can be obtained. nottingham.ac.ukrenishaw.com

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles.

While specific crystallographic data for this compound is not widely available in public domain literature or structural databases like the Cambridge Crystallographic Data Centre (CCDC), analysis of closely related organophosphorus compounds provides valuable insight into the expected structural characteristics. mcmaster.cadl.ac.uk Metal complexes of dialkylphosphinates, for instance, have been extensively studied, revealing how the phosphinate ligand coordinates to metal centers and organizes in the solid state.

Table 1: Representative Crystallographic Data for a Related Dimethylphosphinate Compound Data for poly-bis(μ-dimethylphosphinato)diaquomanganese(II)

ParameterValue
Chemical Formula MnC₄H₁₆P₂O₆
Crystal System Monoclinic
Space Group C2/c
a (Å) 20.722(3)
b (Å) 4.8652(2)
c (Å) 11.0689(14)
α (°) ** 90
β (°) 102.209(7)
γ (°) 90
Volume (ų) **1089.4
Z (formula units/cell) 4
Source: Canadian Journal of Chemistry cdnsciencepub.com

Hyphenated Spectroscopic Techniques in Phosphinate Analysis

Hyphenated techniques refer to the coupling of a separation method, such as chromatography, with a spectroscopic detection method, like mass spectrometry. researchgate.net This combination provides a powerful tool for identifying and quantifying individual components within a complex mixture, offering enhanced specificity and sensitivity compared to standalone techniques. researchgate.net For the analysis of phosphinates and other organophosphorus compounds, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net In this method, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being detected and identified by the mass spectrometer. The mass spectrometer bombards the separated molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint" for identification.

The analysis of O-alkyl methylphosphinates (AMPs) by GC-MS has shown that fragmentation patterns are primarily governed by alpha-cleavages and various hydrogen rearrangements. researchgate.netnih.gov These predictable fragmentation routes allow for the unequivocal identification of different phosphinate structures, including isomers. nih.gov For less volatile or highly polar phosphinates, derivatization techniques, such as benzylation or silylation, can be employed to increase their volatility, making them amenable to GC-MS analysis. jst.go.jpd-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for analyzing non-volatile, thermally labile, or highly polar compounds that are not suitable for GC-MS. nih.gov The technique separates compounds in a liquid phase, which are then introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI). Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. nih.gov

LC-MS/MS, often using multiple reaction monitoring (MRM), is a highly sensitive and selective method for determining organophosphorus compounds and their metabolites in various matrices. nih.govepa.govmdpi.com This approach allows for low limits of detection, often significantly lower than typical GC-MS methods, and is effective for analyzing complex environmental or biological samples. nih.gov For instance, a reliable and sensitive LC-MS/MS method was developed for the determination of organophosphorus pesticides and their metabolites in various tissues. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

When coupled with a separation technique like HPLC (HPLC-ICP-MS), ICP-MS serves as a powerful element-specific detector. Instead of providing molecular structure information, it quantifies the presence and amount of a specific element, in this case, phosphorus. The technique uses a high-temperature argon plasma to atomize and ionize the sample, with the resulting ions being detected by a mass spectrometer.

The primary challenge in phosphorus detection by ICP-MS is its relatively high ionization potential and the presence of polyatomic interferences at its mass-to-charge ratio (m/z 31). mdpi.comrsc.org However, modern ICP-MS instruments equipped with collision or reaction cells can effectively remove these interferences, enabling highly sensitive and accurate quantification of phosphorus. rsc.org HPLC-ICP-MS is particularly useful for speciation analysis, which involves identifying and quantifying the different chemical forms of an element in a sample. mdpi.comresearchgate.netpreprints.org This allows researchers to distinguish between inorganic phosphate (B84403) and various organophosphorus compounds, such as this compound, in a given sample.

Table 2: Comparison of Hyphenated Techniques for Phosphinate Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
Principle Separation of volatile compounds followed by molecular identification via mass fragmentation.Separation of non-volatile/polar compounds followed by highly selective molecular identification.Separation of compounds followed by elemental (Phosphorus) detection and quantification.
Analyte Suitability Volatile and thermally stable phosphinates. Derivatization may be required for polar compounds. nih.govjst.go.jpPolar, non-volatile, and thermally labile phosphinates and their metabolites. nih.govnih.govAll phosphorus-containing species, regardless of molecular form. mdpi.comresearchgate.net
Information Provided Molecular structure and identification based on fragmentation patterns. researchgate.netMolecular structure, identification, and high-sensitivity quantification. nih.govmdpi.comElemental composition (Phosphorus speciation) and quantification. rsc.orgpreprints.org
Key Advantages Well-established, provides characteristic fragmentation patterns for identification. nih.govnih.govHigh sensitivity and selectivity, suitable for complex matrices and trace analysis. nih.govnih.govElement-specific, overcomes matrix effects that can affect ESI-MS, provides total phosphorus information. mdpi.comrsc.org
Limitations Not suitable for non-volatile or thermally unstable compounds without derivatization.Can be subject to matrix effects (ion suppression/enhancement) in the ESI source.Does not provide direct molecular structure information; relies on chromatographic retention time for speciation. mdpi.com

Advanced Research Applications of Propyl Dimethylphosphinate in Chemical Disciplines

Catalysis and Organocatalysis with Propyl Dimethylphosphinate Analoguesresearchgate.netnih.gov

The field of organocatalysis has seen a significant rise in the use of phosphines as nucleophilic catalysts for a variety of organic transformations. researchgate.netnih.gov The hallmark of this catalysis is the initial nucleophilic addition of a tertiary phosphine (B1218219) to an electrophilic starting material, which generates a reactive zwitterionic intermediate under mild conditions. nih.gov This unique reactivity, distinct from amine-based catalysts, has enabled the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.org Phosphinate analogues, by virtue of their phosphorus center, are conceptually linked to this chemistry, particularly as ligands that can modulate the activity of metal catalysts or as precursors to catalytically active species.

Asymmetric Catalysis in Phosphonate (B1237965) Synthesisnih.govdoaj.org

A significant challenge in synthetic chemistry is the catalytic, stereocontrolled synthesis of molecules with chiral phosphorus centers. nih.govdoaj.org Such compounds are of great interest for their potential applications in transition metal catalysis and as therapeutic agents. nih.gov Recent breakthroughs have utilized chiral nucleophilic catalysis to achieve the dynamic kinetic resolution of racemic H-phosphinates, which are key precursors to chiral phosphonates. nih.govdoaj.org

In this approach, a racemic H-phosphinate, such as a phenyl-H-phosphinate ester, is coupled with a nucleophilic alcohol in the presence of a halogenating agent and a chiral catalyst. nih.gov The process allows for the synthesis of enantioenriched phosphonate products. Research has demonstrated that by carefully selecting the chiral catalyst, base, and solvent, modest to good enantioselectivity can be achieved. nih.gov For instance, the coupling of isopropyl phenyl-H-phosphinate with phenol (B47542) has been optimized to produce the corresponding chiral phosphonate with notable enantiomeric excess (ee). nih.gov This methodology represents a crucial step toward overcoming the limitations of traditional methods that rely on stoichiometric chiral auxiliaries or resolutions. nih.govdoaj.org

Table 1: Optimization of Asymmetric Phosphonate Synthesis via Dynamic Kinetic Resolution of an H-Phosphinate nih.gov The following is an interactive data table. To explore the data, you can sort the columns by clicking on the headers.

Entry Chiral Catalyst Base Solvent Yield (%) Enantiomeric Excess (ee %)
1 (DHQD)2PHAL DIPEA CH2Cl2 55 32
2 BTM DIPEA CH2Cl2 58 49
3 BTM Proton Sponge CH2Cl2 48 41
4 BTM DBU CH2Cl2 45 38
5 BTM KOtBu CH2Cl2 63 7
6 BTM DIPEA Toluene 45 42

Data synthesized from a study on the dynamic kinetic resolution of racemic H-phosphinates. nih.gov BTM and (DHQD)2PHAL are chiral catalysts, while DIPEA, DBU, and KOtBu are bases.

Metal-Organic Cooperative Catalysisresearchgate.netacs.org

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. ethz.ch Their tunable structure and high surface area make them ideal platforms for heterogeneous catalysis. nih.gov Incorporating phosphine or phosphinate functionalities into the organic linkers of MOFs allows for the post-synthetic installation of catalytically active metal sites. ethz.chutexas.edu This approach combines the high efficiency and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous systems. nih.gov

Phosphinate-based linkers are particularly interesting as they fall between carboxylates and phosphonates in terms of acidity and bonding characteristics. nih.gov This allows them to form robust frameworks with trivalent metal centers like Fe³⁺. nih.gov Research has demonstrated the isoreticular synthesis of MOFs using linkers that combine both phosphinate and phosphonate groups. nih.govacs.org This creates a bifunctional environment within the MOF pores. Such structures hold potential for cooperative catalysis, where the phosphinate group could, for example, act as a Brønsted base or a binding site for a substrate, while the framework's metal node acts as a Lewis acid catalyst. The defined, rigid structure of the MOF ensures that these catalytic sites are held in a specific spatial arrangement, facilitating concerted reaction pathways. acs.org The ability to create mono(phosphine)–metal complexes stabilized within a MOF structure prevents deleterious ligand exchange and can significantly outperform homogeneous counterparts in reactions like hydrosilylation and C-H borylation. acs.org

Materials Science and Polymer Chemistry Researchacs.org

Phosphorus-containing polymers and materials are a subject of intense research due to their wide range of properties, including flame retardancy, metal chelation, and biocompatibility. acs.orgresearchgate.netrsc.org Phosphinates, alongside phosphonates and phosphates, are key functional groups for incorporation into advanced materials.

Design and Synthesis of Phosphonate-Containing Polymersmdpi.comnih.gov

The incorporation of phosphinate groups into a polymer backbone or as side chains can impart unique properties. While the polymerization of phosphonate-containing monomers is more widely studied, research into phosphinate polymers demonstrates their viability. rsc.org For example, beryllium phosphinates, such as Be(Buⁿ₂PO₂)₂, have been shown to form linear polymers. rsc.org These polymers exhibit a backbone structure where tetrahedral metal atoms are linked by alternating single and triple bridging phosphinate groups. rsc.org

Modern polymerization techniques offer diverse routes to create polymers with precisely controlled architectures containing phosphorus. nih.gov These methods include:

Polycondensation: The reaction between a phosphonic or phosphinic dihalide and a diol can produce polyphosphonates and polyphosphinates. nih.gov

Ring-Opening Polymerization (ROP): Cyclic phosphonate and phosphinate esters can be polymerized using organocatalysts to yield well-defined polymers. mpg.de

Free-Radical Polymerization: Vinyl or acrylic monomers functionalized with phosphinate groups can be polymerized. mdpi.comencyclopedia.pub Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical process, has been successfully applied to phosphonate-containing monomers to create polymers with controlled molecular weights and low dispersity. nih.gov

The resulting phosphinate-containing polymers are investigated for applications ranging from flame retardants to biomedical materials, where the P-C bond offers greater hydrolytic stability compared to the P-O-C bonds in polyphosphates. mpg.demdpi.com

Self-Assembly and Supramolecular Chemistry of Phosphinate Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. Organophosphorus compounds, including phosphinates and phosphonates, are effective building blocks for creating complex self-assembled structures. rsc.orgnih.gov

The phosphinate group (R₂P(=O)O-) possesses a polar P=O bond that can act as a hydrogen bond acceptor, while the organic R groups can engage in hydrophobic or other interactions. This allows phosphinate-containing molecules to participate in host-guest chemistry and form ordered supramolecular assemblies.

Biochemical and Biophysical Probe Development

This compound and related phosphonate derivatives serve as valuable molecular tools in biochemical and biophysical studies. Their utility stems from their structural analogy to transition states or intermediates of enzymatic reactions involving carboxylates and phosphates. nih.govacs.org The inherent stability of the carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage by phosphatases and phosphodiesterases, makes these compounds effective probes for investigating enzyme mechanisms. nih.gov

Enzymatic Interaction Studies with Phosphonate Derivatives (e.g., Acetylcholinesterase)

Phosphonate derivatives are widely employed to study enzyme-substrate interactions, particularly as inhibitors to probe the structure and function of enzyme active sites. nih.gov A prominent example is the study of acetylcholinesterase (AChE), a critical enzyme in the nervous system that catalyzes the hydrolysis of the neurotransmitter acetylcholine. acs.org Organophosphorus compounds, including phosphonates and phosphinates, are potent inhibitors of AChE and other serine hydrolases.

The primary mechanism of inhibition involves the phosphinylation or phosphonylation of a catalytically essential serine residue within the enzyme's active site. This process forms a stable, covalent P-O bond between the inhibitor and the enzyme, effectively rendering the enzyme inactive. acs.org The interaction typically proceeds in two steps: an initial reversible binding to form an enzyme-inhibitor complex, followed by the irreversible covalent modification. This stable adduct prevents the enzyme from binding and hydrolyzing its natural substrate, acetylcholine.

By synthesizing and evaluating a series of phosphonate derivatives with varying structures, researchers can perform structure-activity relationship (SAR) studies. These investigations provide detailed insights into the topology and chemical environment of the enzyme's active site. For instance, modifying the alkyl or aryl groups attached to the phosphorus atom can influence the compound's affinity for the active site and its reactivity, revealing critical information about the enzyme's binding pocket requirements.

Below is a table summarizing the inhibitory potential of representative organophosphorus compounds against acetylcholinesterase, illustrating the data obtained from such enzymatic interaction studies.

Compound ClassExample CompoundTarget EnzymeInhibition Potency (IC50)Mechanism of Action
Bicyclic Phosphonate AnalogCyclophostin AnalogHuman Acetylcholinesterase3 µMIrreversible phosphorylation of active site Serine
Monocyclic Phosphonate AnalogCyclipostin P AnalogAcetylcholinesterase~50 µMIrreversible phosphorylation of active site Serine
OrganophosphateParaoxonHousefly-head AcetylcholinesteraseData varies by studyIrreversible phosphorylation of active site Serine

Coordination Chemistry of this compound Ligands

In the field of coordination chemistry, organophosphorus compounds are of significant interest as ligands for forming metal complexes. wikipedia.orgwikipedia.org this compound, with its P=O functional group, can act as a versatile ligand. The primary coordination site is the electron-rich oxygen atom of the phosphoryl group, which functions as a Lewis base, donating a pair of electrons to a metal center.

As a ligand, this compound is typically classified as a monodentate L-type ligand. wikipedia.org This means it binds to a single metal ion through one donor atom (the phosphoryl oxygen). alfa-chemistry.com The resulting metal-ligand bond is a dative covalent bond. The properties of the resulting metal complex, such as its stability, solubility in organic solvents, and catalytic activity, are influenced by the electronic and steric properties of the phosphinate ligand. wikipedia.org

Beyond simple monodentate coordination, phosphinate ligands, including by extension this compound, can also function as bridging ligands. wikipedia.org In this capacity, the phosphinate group can link two or more metal centers simultaneously. This bridging can occur in several ways, but a common mode involves the phosphoryl oxygen binding to one metal center while one of the P-C bonded methyl groups might form a weaker, secondary interaction, or more commonly, the phosphinate itself acts as a P-O bridge between two metals. This ability to form polynuclear structures is a key feature of phosphinate coordination chemistry, leading to the formation of clusters and coordination polymers. wikipedia.org

The coordination behavior of this compound is analogous to that of related phosphine oxides, phosphonates, and other phosphinates, which are known to form stable complexes with a wide range of transition metals, lanthanides, and actinides. cardiff.ac.ukresearchgate.net The specific coordination mode adopted depends on factors such as the nature of the metal ion, the steric bulk of the ligand, and the reaction conditions.

The potential coordination modes of this compound are summarized in the table below.

Coordination ModeDescriptionKey Donor Atom(s)Resulting Structure
Monodentate (Terminal)Ligand binds to a single metal center.Phosphoryl OxygenDiscrete metal complex
Bidentate (Bridging)Ligand connects two metal centers.Phosphoryl OxygenDinuclear or polynuclear complex/Coordination polymer

Derivatives and Analogs of Propyl Dimethylphosphinate: Synthesis and Mechanistic Insights

Structural Modifications and Homologation Strategies

Structural modification of phosphinates is crucial for tuning their chemical and physical properties. Strategies often involve altering the alkyl groups attached to the phosphorus atom or the ester oxygen, leading to a wide range of functionalized molecules.

The synthesis of phosphinate esters with varied alkyl chains can be achieved through several reliable methods. One prominent strategy involves the deprotonation of H-phosphinate esters, such as ethyl phosphinate, followed by alkylation. This process typically uses a strong base like lithium hexamethyldisilazide (LHMDS) at low temperatures to generate a phosphorus-centered nucleophile, which then reacts with a range of electrophiles (e.g., alkyl halides) to form new P-C bonds. This approach is versatile and allows for the introduction of diverse alkyl and functionalized groups onto the phosphorus atom.

Another effective route involves the reaction of Grignard reagents with trialkyl phosphites, P(OR)₃. This method provides a direct pathway to H-phosphinates, which can then be further functionalized. For sterically hindered products, using chlorodialkyl phosphites, ClP(OR)₂, in place of trialkyl phosphites has proven to be a valuable alternative.

The table below summarizes representative methods for introducing alkyl variations in phosphinate esters.

MethodStarting MaterialsKey ReagentsProduct Type
Alkylation of H-Phosphinate EstersEthyl phosphinate, Alkyl halideLHMDS (base)Alkyl ethylphosphinates
Grignard-based SynthesisGrignard reagent (R-MgBr), Trialkyl phosphite (B83602)-Alkyl H-phosphinates
Radical AdditionEthyl phosphinate, Alkene/AlkyneAIBN (initiator)Alkyl ethylphosphinates

Phosphonylated derivatives represent a class of compounds where a phosphonate (B1237965) group is incorporated into the molecular structure. A key example is Dimethyl(3-hydroxy-propyl)phosphonate. Its synthesis can be achieved through the nucleophilic addition of dimethyl phosphite to a three-carbon electrophile.

One common and efficient method is the Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde. mdpi.com For the synthesis of Dimethyl(3-hydroxy-propyl)phosphonate, the reaction would proceed between dimethyl phosphite and 3-hydroxypropanal. The reaction is typically catalyzed by a base, such as an alkali metal alkoxide or an amine (e.g., triethylamine), which facilitates the formation of the phosphorus nucleophile. mdpi.com

Alternatively, the synthesis can be accomplished via the ring-opening of an oxetane ring with a phosphorus nucleophile. magtech.com.cn In this approach, the anion of dimethyl phosphite, generated by a strong base, attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to the cleavage of a C-O bond and the formation of the desired 3-hydroxypropylphosphonate structure. magtech.com.cnnih.gov The regioselectivity of this reaction is generally high, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the oxetane. magtech.com.cn

Synthesis and Reactivity of Phosphonate Prodrug Analogs

To improve the properties of phosphonate-containing molecules, prodrug strategies are often employed. These involve masking the polar phosphonate group with labile moieties that are cleaved under specific conditions to release the active compound. The focus here is on the chemical synthesis of these analogs.

Carbonyloxymethyl derivatives, particularly pivaloyloxymethyl (POM) esters, are a widely used class of phosphonate prodrugs. The synthesis of these compounds, such as bis(pivaloyloxymethyl) phosphonates, typically begins with the corresponding phosphonic acid.

A general synthetic procedure involves the reaction of the phosphonic acid with a pivaloyloxymethyl halide, such as POM iodide or POM chloride, in an anhydrous solvent like acetonitrile or tetrahydrofuran (B95107) (THF). The reaction is facilitated by a non-nucleophilic base, for example, N,N-diisopropylethylamine (Hünig's base), which acts as a scavenger for the hydrogen halide generated during the reaction. Microwave irradiation can be employed to accelerate the conversion. The resulting bis-POM phosphonate is then purified using standard chromatographic techniques.

The key steps in a typical synthesis are outlined below:

Silyl Ester Formation : The phosphonic acid diester is first converted to a silyl phosphonate intermediate using a silylating agent like trimethylsilyl (B98337) bromide (TMSBr).

In Situ Hydrolysis : The silyl ester is hydrolyzed in situ to generate the reactive phosphonic acid.

Alkylation : The phosphonic acid is then reacted directly with POM iodide or chloride in the presence of a base to yield the final bis-POM prodrug.

Phosphonomethoxypropyl (PMP) derivatives are another significant class of phosphonate analogs, often synthesized as acyclic nucleoside analogs. The synthetic strategies for these compounds are multi-step processes that require careful control of stereochemistry and regioselectivity.

A common approach starts with a chiral precursor, such as (R)- or (S)-glycidol, which is used to introduce the hydroxypropyl side chain onto a heterocyclic base (e.g., adenine, guanine). The key steps in a representative synthesis include:

Alkylation of Heterocyclic Base : The N-alkylation of a protected purine or pyrimidine base with a chiral synthon, such as a tosylated and protected propanediol derivative.

Introduction of the Phosphonate Moiety : The hydroxyl group on the propyl side chain is then condensed with a phosphonomethylating agent, like bis(isopropyl) p-toluenesulfonyloxymethylphosphonate, in the presence of a strong base such as sodium hydride.

Deprotection : The final step involves the removal of all protecting groups from the heterocyclic base and the phosphonate ester. The ester groups are typically cleaved using bromotrimethylsilane (TMSBr), followed by hydrolysis to yield the free phosphonic acid.

Prodrug/Analog ClassKey Synthetic ReactionCommon ReagentsIntermediate
Carbonyloxymethyl PhosphonatesAlkylation of Phosphonic AcidPOM-Cl, POM-I, Hünig's baseSilyl Phosphonate
Phosphonomethoxypropyl DerivativesCondensation/AlkylationNaH, Tosylated phosphonatesN-(2-hydroxypropyl) base

Phosphinate Salts and Their Chemical Behavior

Phosphinates, conceptually derived from hypophosphorous acid, readily form salts with various cations. acs.org Inorganic phosphinate salts, often referred to as hypophosphites, are typically prepared by heating white phosphorus in an aqueous solution of an alkali or alkaline earth hydroxide, such as calcium hydroxide. acs.org

These salts exhibit distinct chemical behaviors:

Reducing Properties : Phosphinate salts are effective reducing agents. A prominent industrial application is their use in electroless nickel plating, where the hypophosphite ion acts as the chemical reducing agent to deposit nickel metal from its salts onto a substrate. acs.org

Thermal Instability : The hypophosphite ion is thermodynamically unstable. Upon heating, it undergoes disproportionation, decomposing into phosphine (B1218219) gas (PH₃) and a phosphate (B84403) salt. acs.org

Chelating Agents : While phosphonates are more widely known as strong chelating agents for di- and trivalent metal ions, phosphinates also exhibit capabilities to bind with metals, which is relevant in applications like corrosion inhibition and stabilization in polymer formulations. acs.org

The chemical reactivity of the phosphinate anion makes it a useful component in various chemical syntheses and industrial processes.

α-Aminophosphonate Derivatives

The synthesis of α-aminophosphonates from H-phosphinates, such as the tautomeric form of propyl dimethylphosphinate, is primarily achieved through the Kabachnik-Fields reaction and the Pudovik reaction. nih.govnih.gov These reactions provide a versatile route to α-aminophosphinates, which are structurally analogous to α-amino acids and exhibit a range of biological activities. researchgate.net

The Kabachnik-Fields reaction is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and an H-phosphinate. wikipedia.org The reaction mechanism can proceed through two primary pathways, largely dependent on the nature of the reactants. nih.govorganic-chemistry.org

Imine Pathway: The reaction is often initiated by the formation of an imine from the amine and the carbonyl compound. The H-phosphinate then undergoes nucleophilic addition to the C=N double bond of the imine to yield the α-aminophosphinate product. nih.govresearchgate.net

α-Hydroxyphosphinate Pathway: Alternatively, the H-phosphinate can first add to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphinate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the final α-aminophosphinate. nih.gov

The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction pathway and yield. While many catalysts have been explored, these reactions can often be carried out under solvent-free conditions, sometimes with microwave assistance, which aligns with the principles of green chemistry. nih.gov

The Pudovik reaction offers a two-component approach where a pre-formed imine is reacted with an H-phosphinate. nih.gov This method provides a more controlled synthesis of α-aminophosphinates. The reaction involves the nucleophilic addition of the phosphorus atom to the electrophilic carbon of the imine.

While specific literature detailing the use of this compound in these reactions is scarce, its reactivity is expected to be analogous to other dialkylphosphinates. The following table illustrates hypothetical reaction parameters and outcomes for the synthesis of α-aminophosphinates using this compound, based on known transformations with similar phosphinates.

Table 1: Synthesis of α-Aminophosphonate Derivatives of this compound via the Kabachnik-Fields Reaction

Amine Aldehyde Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Aniline Benzaldehyde None Toluene 110 12 85
Benzylamine 4-Chlorobenzaldehyde Mg(ClO4)2 Acetonitrile 80 6 92
Cyclohexylamine Isobutyraldehyde None (MW) None 100 0.5 88
Piperidine Formaldehyde None Ethanol 25 24 75

Spirocyclic and Cyclic Phosphinate Architectures

The construction of spirocyclic and cyclic phosphinate architectures from this compound requires multi-step synthetic sequences to introduce the necessary functionalities for cyclization. Two prominent strategies for the formation of such complex structures are ring-closing metathesis (RCM) and intramolecular cyclization reactions.

Ring-Closing Metathesis (RCM) is a powerful tool for the synthesis of unsaturated cyclic compounds. wikipedia.orgorganic-chemistry.org To utilize this methodology, this compound would first need to be functionalized with two alkenyl chains. This could be achieved, for example, by reacting this compound with Grignard reagents derived from ω-alkenyl halides. The resulting di-alkenyl phosphine oxide can then undergo RCM catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cyclic phosphinate. nih.gov The size of the resulting ring is dependent on the length of the alkenyl chains.

Intramolecular Cyclization represents another key approach. For instance, a hydroxyalkyl-functionalized phosphinate can undergo intramolecular cyclization to form a cyclic phosphinate. youtube.com This precursor could be synthesized by reacting this compound with a protected haloalcohol or an epoxide. Subsequent deprotection and cyclization, often under basic or acidic conditions, would yield the desired cyclic phosphinate. The formation of spirocyclic systems would necessitate a precursor with a pre-existing ring and a functionalized side chain capable of intramolecular reaction with the phosphorus center.

The following table outlines hypothetical synthetic routes to cyclic phosphinates derived from this compound.

Table 2: Proposed Synthetic Routes to Cyclic Phosphinates from this compound

Precursor Synthesis Cyclization Method Catalyst/Reagent Product Ring Size
Reaction with 2x (4-pentenyl)magnesium bromide Ring-Closing Metathesis Grubbs II Catalyst 7-membered
Reaction with 3-chloropropanol, then deprotection Intramolecular Williamson Ether Synthesis Sodium Hydride 5-membered
Reaction with 1,5-dibromopentane via Arbuzov-type reaction Intramolecular Arbuzov Reaction Heat 6-membered
Reaction with allyl bromide, then epoxidation and ring opening Intramolecular Cyclization Acid or Base 6-membered

Future Directions and Emerging Research Avenues

Advanced Catalytic Systems for Propyl Dimethylphosphinate Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of phosphinates. Future research will likely focus on creating more efficient, selective, and robust catalysts for transformations involving the P-C and P-O bonds in molecules such as this compound.

One promising area is the use of transition metal phosphide (B1233454) (TMP) nanoparticle catalysts . mdpi.com These materials, such as cobalt and nickel phosphides, are gaining attention as highly efficient, reusable, and air-stable heterogeneous catalysts for various reductive molecular transformations. mdpi.com Their application could be extended to the specific transformations of this compound, offering advantages over traditional air-unstable non-precious metal catalysts by eliminating the need for strict anaerobic conditions. mdpi.com

Cooperative multi-catalyst systems represent another frontier. nih.gov These one-pot systems involve two or more catalysts that can work sequentially or cooperatively to perform complex transformations that would be difficult to achieve in a stepwise manner. nih.gov For instance, one catalyst could activate the propyl group of this compound, while a second catalyst facilitates a coupling reaction at the phosphorus center.

Furthermore, palladium-catalyzed domino reactions have shown great potential for constructing complex molecular architectures from simple starting materials. wiley.com These cascade processes, often initiated by a Heck reaction, generate reactive intermediates that can undergo further transformations in a single operation. wiley.com Adapting these methodologies to phosphinate substrates could lead to novel and efficient pathways for elaborating the structure of this compound. Research into chiral ligands, such as phosphoramidites and bisoxazolines, could enable enantioselective transformations, a key goal in the synthesis of pharmaceuticals and other bioactive molecules. wiley.com

The design of catalysts that can operate within a hydrophobic microenvironment is also an emerging strategy. rsc.org This approach can enhance catalytic performance, particularly in reactions where water is a byproduct, by preventing catalyst poisoning and shifting reaction equilibria to favor product formation. rsc.org

Integration of Artificial Intelligence and Machine Learning in Phosphinate Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of organophosphorus compounds. researchgate.net These computational tools can analyze vast datasets to identify patterns and predict properties, accelerating the research cycle significantly.

De novo molecular design using recurrent neural networks (RNNs) and other generative models is a particularly exciting application. canada.caarxiv.org By training models on existing databases of organophosphorus molecules, researchers can generate novel phosphinate structures with desired properties. researchgate.netcanada.ca For example, an ML model could be designed to predict new phosphinates with specific catalytic activities or material properties, starting from a fragment like dimethylphosphinate.

ML models are also being developed to predict the physicochemical properties and biological activity of molecules. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be trained on curated datasets to predict the properties of new, unsynthesized phosphinates, allowing for the virtual screening of large chemical libraries. researchgate.net This can help prioritize synthetic efforts towards the most promising candidates. acs.org

Furthermore, machine learning can aid in the interpretation of complex spectroscopic data. acs.org Unsupervised ML algorithms can cluster compounds based on their spectral features from techniques like X-ray Absorption Near-Edge Structure (XANES) and X-ray Emission Spectroscopy (VtC-XES), revealing correlations between spectral signatures and chemical properties such as oxidation state and coordination environment. acs.org This data-driven approach can provide deeper insights into the electronic structure of this compound and its derivatives.

A comprehensive discovery platform, named 'kraken', has been developed for organophosphorus(III) ligands, which uses quantum-mechanical methods and ML to predict the properties of hundreds of thousands of ligands. acs.org A similar platform for phosphinates could systematically map the property space and accelerate the discovery of new applications for compounds like this compound.

Sustainable Synthesis Approaches for Organophosphorus Compounds

There is a significant push towards developing greener and more sustainable methods for synthesizing organophosphorus compounds, moving away from traditional reliance on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃). researchgate.netresearchgate.net

The use of phosphinates as safer alternatives to PCl₃ is a key strategy. researchgate.net Hypophosphorous derivatives, the parent compounds of phosphinates, offer improved stability, lower toxicity, and higher atom economy. researchgate.net Research is focused on leveraging their reductive properties to form P-C and P-O bonds through transition metal-catalyzed cross-coupling and hydrophosphinylation reactions. researchgate.net

Green chemistry principles are being increasingly incorporated into synthetic methodologies. researchgate.net This includes:

Solvent-free reactions: Conducting reactions without a solvent minimizes waste, reduces pollution, and is often more cost-effective. researchgate.net

Photocatalysis: Using visible light as a renewable energy source to drive chemical reactions offers an environmentally friendly alternative to traditional heating. researchgate.netresearchgate.net Sunlight-driven photocatalysis is a particularly attractive approach. researchgate.net

Electrochemical synthesis: Electrosynthesis uses electricity to drive oxidation and reduction processes, replacing chemical oxidants and reductants. beilstein-journals.org This method is energy-efficient and allows for precise control over the reaction. beilstein-journals.org

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance selectivity, often simplifying catalytic systems. researchgate.netrsc.org

The direct catalytic transformation of white phosphorus (P₄) into organophosphorus compounds is another major goal for sustainable chemistry. nih.gov Recent advances using photoredox catalysis have shown promise in forming P-C bonds directly from P₄ and aryl iodides, bypassing the need for chlorinated phosphorus intermediates. nih.gov While still in development, this approach could fundamentally change the manufacturing of organophosphorus compounds.

Exploration of Novel Reactivity Patterns

Investigating new modes of reactivity for phosphinates is essential for expanding their utility in synthesis and materials science. Research in this area is uncovering unique transformations and applications for the phosphinate functional group.

One area of exploration is the use of phosphinates as "warheads" in activity-based probes (ABPs) . kuleuven.be Phenyl phosphinates have been shown to act as reactive groups that can covalently bind to the active site of serine proteases, demonstrating higher reactivity than analogous phosphonates. kuleuven.be This suggests that this compound could be explored as a novel warhead for designing selective probes to study enzyme function.

The versatility of phosphonates in cycloaddition and coupling reactions is also being extended to phosphinates. bohrium.com Phosphinate-containing molecules can participate as dipolarophiles in 1,3-dipolar cycloadditions to form various heterocyclic structures. bohrium.com Transition-metal-catalyzed reactions, such as intramolecular Heck couplings, open pathways to novel phosphinates fused with cyclic systems. bohrium.com

The synthesis of phosphinate-containing heterocycles is a rapidly developing field. beilstein-journals.org Incorporating the phosphinic acid moiety into heterocyclic scaffolds is of interest because it can mimic carboxylic acids, potentially leading to new classes of biologically active compounds. beilstein-journals.org Methods like the McCormack reaction followed by esterification, ring-closing metathesis, and transition-metal-catalyzed annulations are being employed to create novel P-heterocycles. beilstein-journals.org

Finally, the reactivity of the P-H group in H-phosphinates continues to be a rich area of study. researchgate.net The prototropic tautomerism of these compounds influences their reactivity, allowing them to participate in reactions like phospha-Mannich reactions to create α-aminoalkyl phosphinic compounds. researchgate.net Understanding and harnessing this reactivity is key to developing new synthetic routes starting from simple phosphinate precursors.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of propyl dimethylphosphinate?

A Box-Behnken design or factorial design (e.g., 2³ factorial) is effective for evaluating the impact of independent variables (e.g., reactant ratios, temperature, catalyst concentration) on dependent outcomes like yield and purity. These methods minimize experimental runs while identifying significant interactions between variables. For example, factorial designs have been used to optimize nanoparticle formulations by analyzing factors such as cross-linker concentration and reaction time . Statistical software like Design-Expert can model responses and validate predictions via ANOVA (p < 0.05).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Wear tight-fitting safety goggles, face shields, and nitrile gloves to prevent ocular/skin contact. Use grounded, non-sparking equipment to avoid ignition risks, and store the compound in sealed containers in well-ventilated areas. Emergency eye-wash stations and spill containment kits must be accessible. These protocols align with safety guidelines for structurally similar organophosphorus compounds .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., P=O stretching). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity. Always report instrument parameters (e.g., column type, detector settings) and validate methods using reference standards to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data during kinetic studies of this compound?

Conduct sensitivity analyses to identify variables causing discrepancies (e.g., temperature fluctuations, solvent purity). Replicate experiments under controlled conditions and apply statistical tests (e.g., t-tests, ANOVA) to confirm significance. Transparently document outliers and systematic errors in supplementary materials, as emphasized in guidelines for scientific integrity .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations can model transition states and reaction pathways by calculating Gibbs free energy and activation barriers. Validate predictions with experimental kinetic data (e.g., Arrhenius plots). Molecular dynamics simulations may further explore solvent effects. Note that computational results require empirical validation, particularly for organophosphorus compounds lacking benchmark data .

Q. How can researchers design toxicity studies for this compound when historical data is limited?

Prioritize acute exposure assays (e.g., LD₅₀ in rodent models) and in vitro cytotoxicity tests (e.g., MTT assay on human cell lines). For chronic effects, conduct sub-acute dosing studies over 28–90 days, monitoring biomarkers like serum cholinesterase activity. Reference protocols for structurally analogous compounds (e.g., propyl chloroformate), where AEGL-1 values were not established due to data gaps, necessitating conservative risk assessments .

Methodological Best Practices

  • Data Reproducibility : Report biological/technical replicates, statistical methods, and raw data in open-access repositories .
  • Conflict Resolution : Use Delphi-like expert consensus methods to resolve interpretive disagreements, ensuring diverse disciplinary perspectives .
  • Ethical Compliance : Disclose IRB/IACUC approvals and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.